molecular formula C11H13Cl2NO2 B13920162 Tert-butyl 2,6-dichloro-4-methylnicotinate

Tert-butyl 2,6-dichloro-4-methylnicotinate

Cat. No.: B13920162
M. Wt: 262.13 g/mol
InChI Key: STKQJGNQQYWQEE-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-dichloro-4-methylnicotinate is an organic compound with the molecular formula C12H15Cl2NO2. It is a derivative of nicotinic acid, featuring tert-butyl, dichloro, and methyl substituents on the nicotinate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-dichloro-4-methylnicotinate typically involves the esterification of 2,6-dichloro-4-methylnicotinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-dichloro-4-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 2,6-dichloro-4-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2,6-dichloro-4-methylnicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. The pathways involved may include inhibition of nicotinic acid receptors or interference with microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-methylnicotinic acid: Lacks the tert-butyl ester group.

    Tert-butyl 2,6-dichloronicotinate: Lacks the methyl group.

    Tert-butyl 4-methylnicotinate: Lacks the dichloro substituents.

Uniqueness

Tert-butyl 2,6-dichloro-4-methylnicotinate is unique due to the combination of tert-butyl, dichloro, and methyl groups on the nicotinate structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13Cl2NO2

Molecular Weight

262.13 g/mol

IUPAC Name

tert-butyl 2,6-dichloro-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C11H13Cl2NO2/c1-6-5-7(12)14-9(13)8(6)10(15)16-11(2,3)4/h5H,1-4H3

InChI Key

STKQJGNQQYWQEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)OC(C)(C)C)Cl)Cl

Origin of Product

United States

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